2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Medicinal Chemistry Kinase Inhibitor Design QSAR

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1421461-73-5) is a synthetic aryl sulfonyl piperidine featuring a naphthalene-2-sulfonyl group, a piperidine linker, and a 2-pyridyloxy substituent, with a molecular formula of C20H20N2O3S and a molecular weight of 368.45 g/mol. The compound belongs to the broader class of N-sulfonyl piperidines, which have been investigated as kinase inhibitor scaffolds, renin inhibitors, and antiproliferative agents.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 1421461-73-5
Cat. No. B2409139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
CAS1421461-73-5
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H20N2O3S/c23-26(24,19-9-8-16-5-1-2-6-17(16)15-19)22-13-10-18(11-14-22)25-20-7-3-4-12-21-20/h1-9,12,15,18H,10-11,13-14H2
InChIKeyYWAKVTARVPFHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS 1421461-73-5: Structural, Physicochemical, and Sourcing Baseline for Procurement Decisions


2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1421461-73-5) is a synthetic aryl sulfonyl piperidine featuring a naphthalene-2-sulfonyl group, a piperidine linker, and a 2-pyridyloxy substituent, with a molecular formula of C20H20N2O3S and a molecular weight of 368.45 g/mol [1]. The compound belongs to the broader class of N-sulfonyl piperidines, which have been investigated as kinase inhibitor scaffolds, renin inhibitors, and antiproliferative agents [2] [3]. Critically, no peer-reviewed primary research article or patent bioassay data specific to this exact compound was identified in major databases (PubChem, ChEMBL, BindingDB, PubMed) as of the search date [1]. Prospective purchasers must therefore evaluate differentiation based on structural rationale, predicted physicochemical properties, class-level SAR trends, and supply-chain characteristics rather than direct head-to-head biological performance data.

Why Generic N-Sulfonyl Piperidine Substitution Fails for 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS 1421461-73-5


N-sulfonyl piperidines possessing a 4-oxy-heteroaryl substituent constitute a structurally compact yet functionally diverse chemotype in which three modular components—the sulfonyl aryl group, the piperidine ring, and the oxy-heteroaryl tail—independently govern target engagement, physicochemical properties, and metabolic fate. Substituting any one module without quantitative justification risks losing the specific interaction profile required for a given assay or synthetic sequence. For CAS 1421461-73-5, the combination of naphthalene-2-sulfonyl (providing an extended flat hydrophobic surface conducive to π–π stacking and van der Waals contacts in hydrophobic enzyme pockets), a piperidine-4-yloxy spacer (imparting conformational flexibility distinct from piperazine or direct aryl ethers), and a 2-pyridyl terminus (offering a hydrogen-bond-accepting nitrogen ortho to the ether oxygen, capable of bidentate metal-chelation or kinase hinge-binding motifs) creates a pharmacophore geometry that cannot be replicated by phenylsulfonyl, pyrimidine, or 3-pyridyl analogs without altering key binding vectors [1] [2]. QSAR studies on related N-sulfonyl piperidines demonstrate that both the steric bulk (F05C-S descriptor) and the electronic nature of the N-sulfonyl group are dominant determinants of antiproliferative potency, with naphthalene-2-sulfonyl derivatives occupying a distinct property space compared to phenyl or substituted-phenyl sulfonyl congeners [2]. Generic replacement based on nominal scaffold similarity alone is therefore contraindicated without confirmatory comparative bioassay data in the specific target system of interest.

Quantitative Differentiation Evidence for 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS 1421461-73-5 Versus Closest Analogs


Naphthalene-2-sulfonyl vs. Phenylsulfonyl: Predicted Lipophilicity and Steric Bulk Differentiation

The naphthalene-2-sulfonyl group in CAS 1421461-73-5 provides substantially greater hydrophobicity and steric volume compared to the simplest aryl sulfonyl analog, 2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine. Based on the QSAR study by Carballo et al. (2014) on N-sulfonyl piperidines, the size of the N-sulfonyl group (encoded by the F05C-S descriptor) was identified as the single most important structural determinant of antiproliferative activity against WiDr colon carcinoma cells, with larger aromatic sulfonyl groups correlating with greater potency within the studied series [1]. While no direct IC50 data exists for CAS 1421461-73-5 in this assay, the class-level SAR establishes that naphthalene-2-sulfonyl occupies a distinct property bin from phenylsulfonyl, with calculated cLogP differences of approximately +1.8 to +2.2 log units favoring the naphthalene analog (estimated cLogP ~3.6 for the target compound vs. ~1.6 for the phenylsulfonyl comparator) [2].

Medicinal Chemistry Kinase Inhibitor Design QSAR

2-Pyridyloxy vs. 2-Pyrimidinyloxy Heteroaryl Tail: Hydrogen-Bond Acceptor Capacity and Metal-Chelation Geometry

CAS 1421461-73-5 bears a 2-pyridyloxy substituent, whereas the closest commercially cataloged heteroaryl variant is 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine . The pyridine nitrogen (pKa of conjugate acid ~5.2) is a weaker hydrogen-bond acceptor compared to a pyrimidine N1 nitrogen, and the 2-pyridyl ether arrangement positions the nitrogen ortho to the ether oxygen, creating a potential bidentate metal-chelating motif (N,O) that is geometrically distinct from the 1,3-dinitrogen arrangement in pyrimidine. In kinase inhibitor design, the 2-pyridyl motif has been exploited in multiple approved drugs (e.g., imatinib, crizotinib) for hinge-region hydrogen bonding, while pyrimidine-based hinge binders represent a distinct pharmacophore class with different selectivity profiles [1].

Medicinal Chemistry Kinase Hinge Binding Computational Chemistry

2-Pyridyloxy vs. 3-Pyridyloxy Positional Isomerism: Impact on Molecular Electrostatic Potential and Solubility

The positional isomer 3-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2059927-71-6) represents the closest commercially available analog differing only in the attachment point of the pyridine ether oxygen. In the 2-pyridyl isomer (target compound), the nitrogen lone pair is ortho to the ether oxygen, enabling intramolecular electronic effects (lone-pair repulsion or through-space interaction) that influence the basicity and solvation of the pyridine ring. In the 3-pyridyl isomer, the nitrogen is meta to the ether oxygen, eliminating this ortho interaction and yielding a distinct molecular electrostatic potential surface . The 2-pyridyl isomer typically exhibits lower aqueous solubility than the 3-pyridyl isomer due to reduced pyridine nitrogen availability for hydrogen bonding with water, a phenomenon documented across multiple pyridyl ether series [1].

Medicinal Chemistry Physicochemical Profiling Solubility

Commercial Availability and Pricing Benchmarking: Single Qualified Supplier with Published Pricing

CAS 1421461-73-5 is commercially supplied by Life Chemicals (catalog number F6359-0345) with transparent unit pricing that scales from $54.00 (1 mg) to $160.00 (50 mg), providing a clear cost-per-milligram benchmark for budget planning [1]. In contrast, the pyrimidine analog 2-((1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine and the 3-pyridyl isomer (CAS 2059927-71-6) are listed by different vendors without publicly disclosed pricing or stock guarantees, introducing procurement uncertainty and longer lead times . For screening campaigns requiring defined quantities within a fixed budget window, the availability of published pricing and multi-milligram stock from a traceable supplier represents a quantifiable sourcing advantage: the cost per milligram is known ($54–$160), the supplier is identified, and the procurement pathway is established [1].

Chemical Procurement Sourcing Supply Chain

Recommended Application Scenarios for 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS 1421461-73-5 Based on Evidence Profile


Focused Kinase Inhibitor Screening Library Design Requiring Extended Hydrophobic Surface Complementarity

Given that the naphthalene-2-sulfonyl group provides an extended flat aromatic surface (~10 sp2 carbons) with high predicted lipophilicity (estimated cLogP ~3.6), CAS 1421461-73-5 is structurally suited for screening against kinases with large, flat hydrophobic pockets adjacent to the ATP-binding site (e.g., PDK1, certain tyrosine kinases). The class-level QSAR evidence indicates that N-sulfonyl steric bulk is the dominant potency determinant in antiproliferative assays [1], and the 2-pyridyloxy tail positions the compound for potential hinge-region hydrogen bonding consistent with established sulfonylpyridine kinase inhibitor binding modes [2]. Researchers designing a kinase-focused library should include this compound alongside its phenylsulfonyl analog to experimentally validate the contribution of the extended naphthalene surface to target engagement and selectivity.

Physicochemical Probe for Membrane Permeability vs. Solubility Trade-Off Studies

The predicted cLogP of ~3.6 and the ortho-pyridyl ether arrangement make CAS 1421461-73-5 a useful tool compound for investigating the permeability–solubility trade-off inherent to aromatic-rich sulfonyl piperidines. By comparing assay performance of this compound against the 3-pyridyl positional isomer (predicted higher solubility) and the tetrahydronaphthalene analog (CAS 1421495-17-1, with partially saturated naphthalene ring reducing aromatic count by ~2 double-bond equivalents) [3], researchers can experimentally quantify the impact of aromaticity and pyridine substitution pattern on cellular permeability, aqueous solubility, and non-specific protein binding in their specific assay system.

Synthetic Building Block for Derivatization at the Piperidine 4-Position

CAS 1421461-73-5 contains a fully elaborated naphthalene-2-sulfonyl-piperidine core with a 2-pyridyloxy group that can serve as a synthetic intermediate for further derivatization. The 2-pyridyl ring can undergo N-oxidation, electrophilic substitution, or transition-metal-catalyzed cross-coupling to introduce additional functionality, while the sulfonyl-piperidine linkage is chemically stable under most reaction conditions. For medicinal chemistry groups seeking to explore SAR around the pyridine ring while maintaining the naphthalene-2-sulfonyl pharmacophore constant, this compound provides a defined starting material with known commercial sourcing and pricing [4].

Budget-Constrained Academic Screening with Traceable Procurement Pathway

For academic laboratories operating under fixed grant budgets where procurement transparency and cost certainty are critical, CAS 1421461-73-5 offers a defined cost structure through Life Chemicals (1 mg at $54.00 scaling to 50 mg at $160.00) [4]. This allows precise budget allocation for pilot screening experiments (e.g., 10–20 mg for a 100-compound kinase panel at 10 µM). The availability of established supplier relationships and published catalog numbers reduces administrative burden and procurement lead time compared to analogs requiring custom synthesis or quotation-based purchasing [4].

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